molecular formula C8H10ClNO2 B3254418 4-(Chloromethyl)-2,6-dimethoxypyridine CAS No. 238406-37-6

4-(Chloromethyl)-2,6-dimethoxypyridine

Cat. No. B3254418
CAS RN: 238406-37-6
M. Wt: 187.62 g/mol
InChI Key: BVBGSZHCQLRARO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethoxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyridine derivative that is widely used as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethoxypyridine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2,6-dimethoxypyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor, antifungal, and antibacterial activities. It has also been found to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(Chloromethyl)-2,6-dimethoxypyridine in lab experiments is its high yield synthesis method. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity. This compound should be handled with care and proper safety precautions should be taken during its synthesis and use in lab experiments.

Future Directions

There are several future directions for the research on 4-(Chloromethyl)-2,6-dimethoxypyridine. One of the directions is to study the mechanism of action of this compound in more detail. Understanding the molecular interactions of this compound with various enzymes and proteins can provide insights into its potential applications in medicine and other fields. Another direction is to explore the potential applications of this compound in the synthesis of new organic materials. This compound can be used as a building block for the synthesis of various polymers and other materials with unique properties. Finally, future research can focus on the development of new synthesis methods for this compound that are more efficient and environmentally friendly.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethoxypyridine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been used as a building block for the synthesis of various pesticides and herbicides. In material science, it has been used as a precursor for the synthesis of various organic materials.

properties

IUPAC Name

4-(chloromethyl)-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBGSZHCQLRARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,6-dimethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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